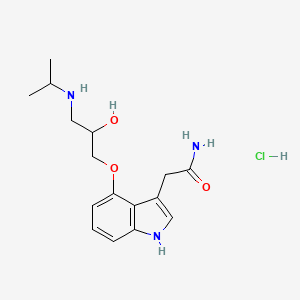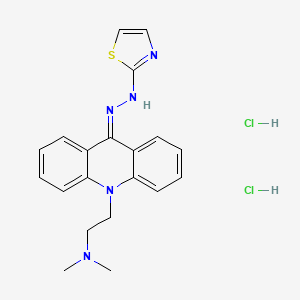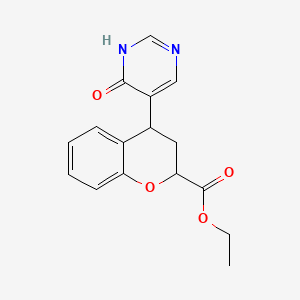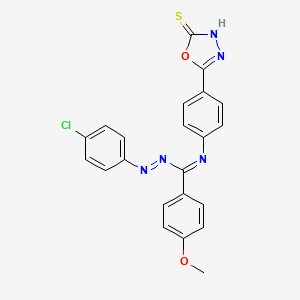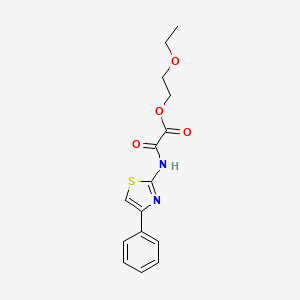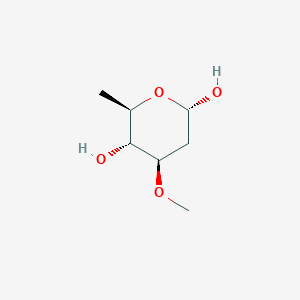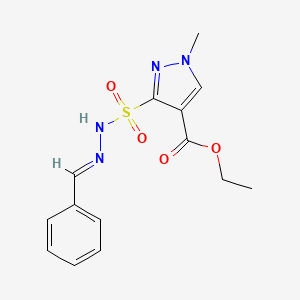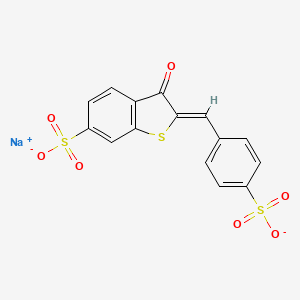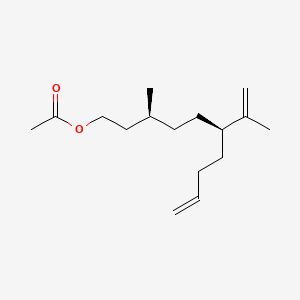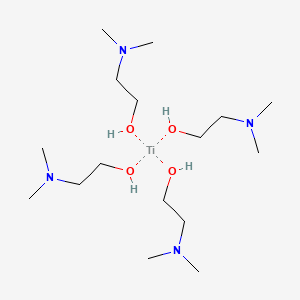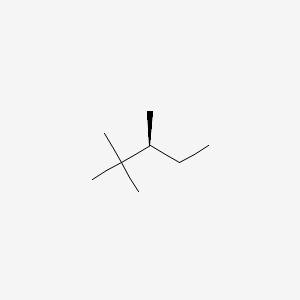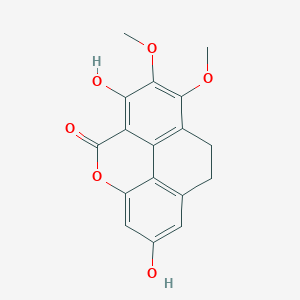
Coeloginin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coeloginin involves the treatment of methyl 9,10-dihydro-5,7-di-isopropoxy-1,2,3-trimethoxyphenanthrene-4-carboxylate with boron trichloride . This reaction directly yields this compound, showcasing a straightforward synthetic route .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the synthesis is conducted in research laboratories for experimental purposes.
Chemical Reactions Analysis
Types of Reactions: Coeloginin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
Coeloginin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying phenanthrenoid chemistry and for synthesizing related compounds.
Industry: While industrial applications are still under exploration, this compound’s unique chemical properties make it a candidate for developing new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
- Coelogin
- Coeloginanthridin
- Coeloginanthrin
These compounds share similar structural features but differ in their specific chemical and biological properties .
Properties
CAS No. |
82358-34-7 |
|---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
5,13-dihydroxy-6,7-dimethoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-3-one |
InChI |
InChI=1S/C17H14O6/c1-21-15-9-4-3-7-5-8(18)6-10-11(7)12(9)13(17(20)23-10)14(19)16(15)22-2/h5-6,18-19H,3-4H2,1-2H3 |
InChI Key |
PHSQBKCKZRQIDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C3=C1CCC4=C3C(=CC(=C4)O)OC2=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


